Mass Spectral Differentiation: +4 Da Mass Shift for Unambiguous Analyte Resolution
Boc-L-Ala-OH-d4 provides a definitive +4.03 Da mass shift relative to unlabeled Boc-L-Ala-OH (calculated from C8H11D4NO4 MW 193.23 vs C8H15NO4 MW 189.21), which is 33% greater than the +3 Da shift offered by a Boc-L-Ala-OH-d3 analog . This larger mass difference minimizes potential isotopic cross-talk between the analyte's [M+1], [M+2], and [M+3] natural isotope peaks and the internal standard's monoisotopic peak, thereby increasing signal-to-noise ratio and improving lower limit of quantitation (LLOQ) in complex matrices [1].
| Evidence Dimension | Mass Difference (Δm/z) |
|---|---|
| Target Compound Data | Boc-L-Ala-OH-d4: +4.03 Da |
| Comparator Or Baseline | Boc-L-Ala-OH-d3: +3.02 Da |
| Quantified Difference | 1.01 Da larger mass shift |
| Conditions | Calculated from molecular formulas: C8H11D4NO4 (Target) vs. C8H12D3NO4 (Comparator) |
Why This Matters
This larger mass difference translates directly to reduced spectral interference and enhanced assay specificity, critical for achieving reliable quantification of low-abundance Boc-protected intermediates in synthetic workflows or drug metabolism studies.
- [1] Infona. Direct quantification in bioanalytical LC–MS/MS using internal calibration via analyte/stable isotope ratio. https://www.infona.pl View Source
